

Application Notes and Protocols for PF-4800567 in Circadian Rhythm Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **PF-4800567**, a selective inhibitor of Casein Kinase 1 epsilon (CK1 ϵ), in circadian rhythm research. While **PF-4800567** is a potent tool for dissecting the specific roles of CK1 ϵ , it is important to note that it has a minimal effect on the overall period of the circadian clock, in contrast to dual CK1 δ / ϵ inhibitors.

Mechanism of Action

PF-4800567 is an ATP-competitive inhibitor of CK1ε.[1] CK1ε is a key component of the core circadian clock machinery, where it phosphorylates the Period (PER) proteins. This phosphorylation is a critical step that regulates the stability and nuclear translocation of PER proteins, thereby influencing the timing of the negative feedback loop that drives circadian oscillations.[2][3] Specifically, **PF-4800567** has been shown to block CK1ε-mediated phosphorylation of PER2, which can prevent its degradation, and inhibit the nuclear localization of PER3.[2][3] Despite its potent inhibition of CK1ε, studies have revealed that CK1δ is the predominant isoform regulating the period of the circadian clock.[2][3][4]

Data Presentation

Table 1: In Vitro Activity of PF-4800567



Parameter	Value	Cell Line/System	Reference
IC50 for CK1ε	32 nM	Purified enzyme	[1][2][5]
IC50 for CK1δ	711 nM	Purified enzyme	[1][5]
Selectivity (CK1 δ /CK1 ϵ)	>20-fold	Purified enzyme	[2][5]
Effect on Circadian Period	Minimal	Rat1 Fibroblasts	[2][6]

Table 2: In Vivo Dosage and Effects of PF-4800567

Animal Model	Dosage	Route of Administration	Effect on Circadian Period	Reference
Mouse	100 mg/kg/day	Not specified	Minimal	[7]

Experimental Protocols

Protocol 1: In Vitro Analysis of Circadian Period in Mammalian Cells

This protocol describes the use of **PF-4800567** to assess its effect on the circadian period of cultured cells expressing a luciferase reporter under the control of a clock gene promoter (e.g., Per2).

Materials:

- Mammalian cell line expressing a circadian reporter (e.g., Rat-1 fibroblasts stably expressing PER2::LUC)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- PF-4800567 (stock solution in DMSO)
- D-Luciferin



Luminometer or automated bioluminescence recording system

Procedure:

- Cell Plating: Plate the cells in 35-mm dishes or multi-well plates at a density that allows them to reach confluency before the start of the experiment.
- Synchronization: Once confluent, synchronize the cellular clocks by a serum shock. Replace
 the culture medium with a high-serum medium (e.g., DMEM with 50% horse serum) for 2
 hours.
- Compound Treatment: After synchronization, wash the cells with PBS and replace the medium with a recording medium (e.g., air-buffered DMEM) containing D-luciferin (final concentration 0.1 mM) and the desired concentration of PF-4800567 or vehicle (DMSO). A concentration range of 1 μM to 30 μM is suggested for a dose-response experiment.
- Bioluminescence Recording: Immediately place the culture dishes in a light-tight luminometer or an automated recording system maintained at 37°C. Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
- Data Analysis: Analyze the bioluminescence data to determine the circadian period length for each treatment condition. This can be done using software that fits the data to a sine wave or by measuring the time between successive peaks of bioluminescence.

Protocol 2: In Vivo Assessment of Circadian Locomotor Activity in Mice

This protocol outlines the procedure for evaluating the effect of **PF-4800567** on the free-running circadian period of locomotor activity in mice.

Materials:

- Mice housed in individual cages equipped with running wheels
- PF-4800567
- Vehicle solution (e.g., sterile saline or a solution of 0.5% methylcellulose and 0.1% Tween 80)



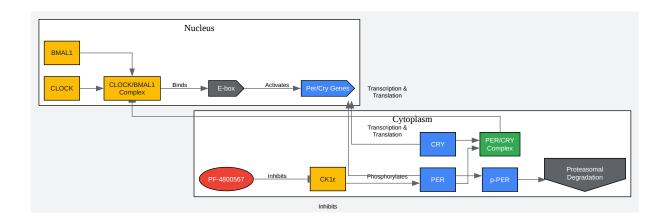
Light-controlled environmental chambers

Procedure:

- Entrainment: House the mice in a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to entrain their circadian rhythms. Provide ad libitum access to food and water.
- Baseline Free-Run: Transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run." Monitor their locomotor activity using the running wheels for at least 10-14 days to establish a stable baseline period.
- Compound Administration: Prepare the dosing solution of PF-4800567 in the vehicle.
 Administer PF-4800567 (e.g., 100 mg/kg) or vehicle to the mice at a consistent time each day. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's formulation and experimental design.
- Activity Monitoring during Treatment: Continue to record locomotor activity in DD for the duration of the treatment period (e.g., 14-21 days).
- Data Analysis: Analyze the locomotor activity data to determine the free-running period (tau)
 for each mouse during the baseline and treatment phases. This can be done using a chisquare periodogram analysis or by calculating the slope of a regression line through the daily
 onsets of activity.

Mandatory Visualization

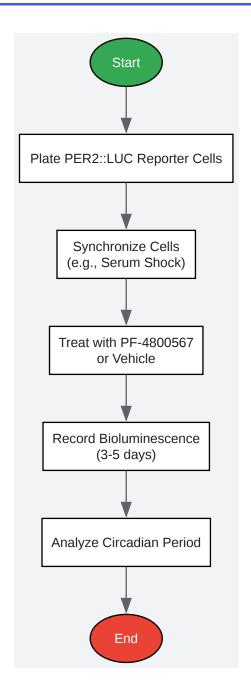




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Caption: Role of PF-4800567 in the circadian clock feedback loop.

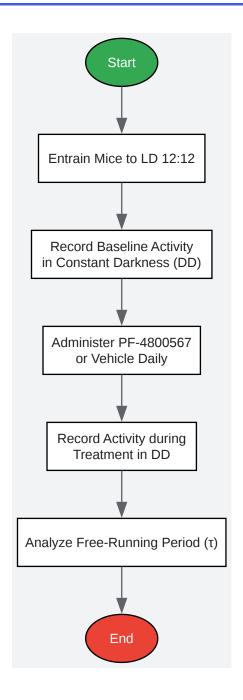




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Caption: In vitro experimental workflow for assessing circadian period.





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Caption: In vivo experimental workflow for locomotor activity studies.

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